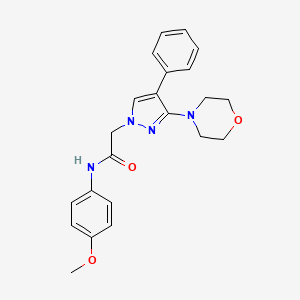
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, also known as MMMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMMP belongs to the class of pyrazole-based compounds that have been extensively studied for their biological activities.
Aplicaciones Científicas De Investigación
Antioxidant Activity
N-(4-methoxyphenyl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide, and related pyrazole-acetamide derivatives have been explored for their potential in various scientific fields, including their role in the formation of Co(II) and Cu(II) coordination complexes. These complexes have been studied for their antioxidant activity, exhibiting significant inhibitory effects when tested in vitro using assays like DPPH, ABTS, and FRAP. The findings indicate that such compounds, including their metal complexes, could serve as potent antioxidants, which is critical for mitigating oxidative stress in biological systems (Chkirate et al., 2019).
Neuroprotective Effects
Another area of research interest is the evaluation of novel pyrano[3,2-c]chromene derivatives bearing the morpholine/phenylpiperazine moiety for their neuroprotective effects. These compounds have been synthesized and assessed against enzymes like acetylcholinesterase (AChE) and butylcholinestrase (BuChE), with some showing significant inhibitory activities. Notably, a compound within this class demonstrated considerable neuroprotective effects against H2O2-induced oxidative stress in PC12 cells, highlighting its potential application in treating neurodegenerative diseases (Sameem et al., 2017).
Chemoselective Acetylation
The compound has also been implicated in the green synthesis of intermediates for azo disperse dyes, showcasing the environmental and industrial relevance of such chemical entities. For instance, N-(3-Amino-4-methoxyphenyl)acetamide, a related compound, has been synthesized using a novel Pd/C catalyst, emphasizing the potential of these compounds in facilitating chemoselective reactions and their importance in the production of dyes (Zhang Qun-feng, 2008).
Structural Studies and Material Science
Structural studies have played a crucial role in understanding the properties and applications of these compounds. For example, crystal structures of two (Z)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamides were described, providing insights into their potential use in material science and structural chemistry. These studies are foundational for designing new materials with specific properties (Galushchinskiy et al., 2017).
Catalysis
The compound's role in catalysis, particularly in the context of environmentally benign processes, has been highlighted through studies on the hydrogenation of related compounds. These investigations not only underscore the chemical versatility of pyrazole-acetamide derivatives but also their potential in developing sustainable industrial processes (Qun-feng, 2008).
Propiedades
IUPAC Name |
N-(4-methoxyphenyl)-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-28-19-9-7-18(8-10-19)23-21(27)16-26-15-20(17-5-3-2-4-6-17)22(24-26)25-11-13-29-14-12-25/h2-10,15H,11-14,16H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHOMFGLSTKHKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

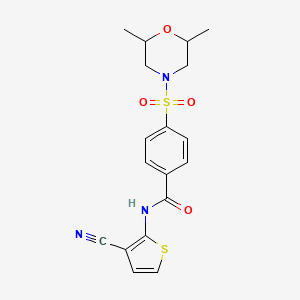

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2501131.png)
![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2501133.png)
![11-Acetyl-6-[(2,5-dimethylphenyl)methyl]-4-(2-methylphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B2501135.png)
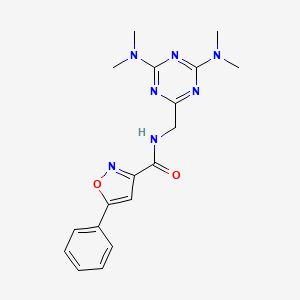
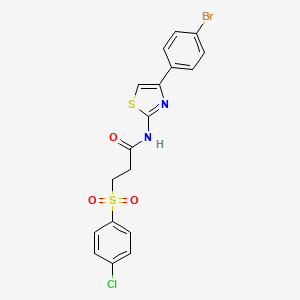
![5-((4-Ethylpiperazin-1-yl)(furan-2-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2501138.png)
![(2Z)-3-(3,4-dimethoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B2501139.png)

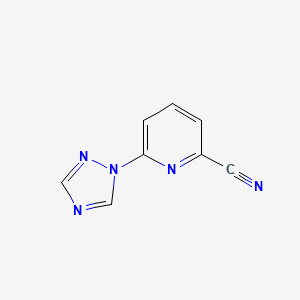
![8-(2-((2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501144.png)

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2501150.png)